molecular formula C8H8N4S B072954 5-(Methylthio)-1-phenyl-1H-tetrazole CAS No. 1455-92-1

5-(Methylthio)-1-phenyl-1H-tetrazole

Cat. No.: B072954
CAS No.: 1455-92-1
M. Wt: 192.24 g/mol
InChI Key: RPXUSEGLHQMSIM-UHFFFAOYSA-N
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Description

5-(Methylthio)-1-phenyl-1H-tetrazole: is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-1-phenyl-1H-tetrazole typically involves the reaction of phenylhydrazine with carbon disulfide and sodium azide. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Methylthio)-1-phenyl-1H-tetrazole can undergo oxidation reactions, where the methylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the tetrazole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Various substituted phenyl and tetrazole derivatives.

Scientific Research Applications

Chemistry: 5-(Methylthio)-1-phenyl-1H-tetrazole is used as a building block in organic synthesis

Biology and Medicine: The compound has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

    5-Phenyl-1H-tetrazole: Lacks the methylthio group, resulting in different reactivity and biological activity.

    5-(Methylthio)-1H-tetrazole: Lacks the phenyl group, affecting its stability and applications.

    1-Phenyl-1H-tetrazole: Lacks the methylthio group, leading to different chemical properties.

Uniqueness: 5-(Methylthio)-1-phenyl-1H-tetrazole is unique due to the presence of both the phenyl and methylthio groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

5-methylsulfanyl-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXUSEGLHQMSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=NN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301216
Record name 5-(Methylsulfanyl)-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1455-92-1
Record name NSC141853
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Methylsulfanyl)-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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